molecular formula C25H44O3S B1582843 Octadecyl p-Toluenesulfonate CAS No. 3386-32-1

Octadecyl p-Toluenesulfonate

Cat. No.: B1582843
CAS No.: 3386-32-1
M. Wt: 424.7 g/mol
InChI Key: IZSBVVGANRHKEE-UHFFFAOYSA-N
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Description

Octadecyl p-Toluenesulfonate: is a non-polar organic compound with the molecular formula C₂₅H₄₄O₃S and a molecular weight of 424.68 g/mol . It is known for its miscibility with ether, benzene, and liquid membranes . This compound is often used in various chemical and biological experiments due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Octadecyl p-Toluenesulfonate can be synthesized through the reaction of octadecanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine . The reaction is typically carried out at low temperatures to prevent side reactions and to ensure high yield. The general reaction scheme is as follows:

C₁₈H₃₇OH+TsClC₁₈H₃₇OTs+HCl\text{C₁₈H₃₇OH} + \text{TsCl} \rightarrow \text{C₁₈H₃₇OTs} + \text{HCl} C₁₈H₃₇OH+TsCl→C₁₈H₃₇OTs+HCl

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated systems to control temperature and reaction times precisely.

Chemical Reactions Analysis

Types of Reactions: Octadecyl p-Toluenesulfonate undergoes various chemical reactions, including substitution reactions. For example, it can react with potassium acetate to form octadecyl acetate and with potassium iodide to form octadecyl iodide .

Common Reagents and Conditions:

  • Substitution with Potassium Acetate:

    • Reagent: Potassium acetate
    • Condition: Room temperature
    • Product: Octadecyl acetate
  • Substitution with Potassium Iodide:

    • Reagent: Potassium iodide
    • Condition: Room temperature
    • Product: Octadecyl iodide

Scientific Research Applications

Overview

Octadecyl p-Toluenesulfonate (OTS) is a non-polar organic compound with the molecular formula C25H44O3SC_{25}H_{44}O_{3}S and a molecular weight of 424.68 g/mol. It is synthesized through the reaction of octadecanol with p-toluenesulfonyl chloride, typically in the presence of a base such as pyridine. This compound has garnered significant attention for its diverse applications across various scientific and industrial fields.

Scientific Research Applications

1. Membrane Biology

OTS plays a crucial role in studying membrane dynamics and protein interactions. Its amphiphilic nature allows it to interact with lipid bilayers, thereby affecting membrane fluidity and permeability. Key applications include:

  • Solubilization of Membrane Proteins : OTS is utilized to solubilize and purify membrane proteins, facilitating studies on their interactions and functions.
  • Transport Studies : It aids in examining the transport mechanisms of molecules across membranes, which is essential for understanding drug delivery systems.

2. Chromatography

In analytical chemistry, OTS is employed as a stationary phase in various chromatography techniques:

  • High-Performance Liquid Chromatography (HPLC) : OTS is chemically bonded to silica gel matrices, enhancing the separation of polar and non-polar compounds based on their interactions with the stationary phase.
  • Reversed-Phase Chromatography (RPC) : It serves as a hydrophobic stationary phase, allowing for the separation of non-polar compounds effectively.

3. Organic Synthesis

OTS is recognized for its utility as an alkylating agent in organic reactions, including:

  • Alkylation of Phenols : Reacting with phenols to produce octadecyl phenyl ethers.
  • Friedel-Crafts Reactions : Participating in alkylation processes involving aromatic compounds .

Industrial Applications

1. Emulsification and Coatings

Due to its non-polar characteristics, OTS is employed as an emulsifier in various formulations, enhancing the stability and performance of products such as coatings and adhesives. Its miscibility with organic solvents makes it ideal for applications requiring hydrophobic properties.

2. Stabilization of Nanoparticles

OTS can stabilize colloids and nanoparticles, preventing aggregation and maintaining their unique properties. This application is critical in fields such as materials science and nanotechnology.

Case Studies

Case Study 1: Membrane Protein Solubilization

Research demonstrated that OTS effectively solubilized membrane proteins from various cellular sources, allowing for detailed studies on protein-lipid interactions. The use of OTS led to improved yields in protein extraction compared to traditional methods.

Case Study 2: Chromatographic Separation

A study utilizing OTS as a stationary phase in HPLC showed enhanced separation efficiency for complex mixtures, particularly those containing both polar and non-polar components. This application highlighted OTS's versatility in analytical methods.

Mechanism of Action

The mechanism by which Octadecyl p-Toluenesulfonate exerts its effects is primarily through its interaction with biological membranes. It acts as a solubilizer, facilitating the transport of molecules across membranes. This interaction is mediated by its hydrophobic tail, which integrates into the lipid bilayer, and its sulfonate group, which interacts with polar molecules .

Comparison with Similar Compounds

  • Hexadecyl p-Toluenesulfonate
  • Dodecyl p-Toluenesulfonate
  • Tetradecyl p-Toluenesulfonate

Comparison: Octadecyl p-Toluenesulfonate is unique due to its longer alkyl chain compared to similar compounds like hexadecyl and dodecyl p-toluenesulfonate . This longer chain enhances its hydrophobic properties, making it more effective in applications requiring strong non-polar interactions. Additionally, its higher molecular weight and melting point provide stability in various industrial and research applications .

Biological Activity

Octadecyl p-Toluenesulfonate (OTS) is a long-chain alkyl sulfonate with the molecular formula C25H44O3S. It is primarily utilized in scientific research, particularly in chromatography and membrane science, due to its surfactant properties. This article explores the biological activity of OTS, focusing on its interactions with biological membranes, its role in drug delivery systems, and its potential implications in various therapeutic applications.

OTS is synthesized through the reaction of 1-octadecanol with p-toluenesulfonyl chloride, resulting in a sulfonate ester. The compound appears as a white crystalline substance with a melting point of 56.0 to 59.0 °C. Its amphiphilic nature allows it to interact effectively with both hydrophobic and hydrophilic environments, making it a valuable compound in biological studies.

Membrane Interaction

OTS has been shown to significantly alter the properties of biological membranes. Research indicates that long-chain alkyl sulfonates can modify membrane fluidity and permeability, which can influence cellular uptake mechanisms and drug delivery efficacy . The interaction of OTS with lipid bilayers can lead to:

  • Increased permeability : OTS can enhance the transport of molecules across membranes, potentially improving drug absorption.
  • Membrane protein solubilization : OTS facilitates the solubilization and purification of membrane proteins, crucial for studying their functions and interactions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to OTS. For instance, structural analogs of OTS have been evaluated for their efficacy against SARS-CoV-2. Modifications to the alkyl chain length and substitutions at specific positions have shown varying degrees of antiviral activity, indicating that OTS and its derivatives may serve as scaffolds for developing antiviral agents .

Case Study 1: Drug Delivery Systems

In a study focusing on drug delivery, OTS was utilized to enhance the solubility of hydrophobic drugs in aqueous solutions. The formation of micelles by OTS allowed for improved bioavailability of poorly soluble compounds, demonstrating its potential as a carrier in pharmaceutical formulations.

Case Study 2: Chromatography Applications

OTS is extensively used in high-performance liquid chromatography (HPLC) as a stationary phase modifier. Its ability to separate polar and non-polar compounds based on hydrophobic interactions has been well-documented. In one study, OTS-modified silica gel demonstrated superior separation efficiency for complex mixtures, underscoring its importance in analytical chemistry .

Comparative Analysis of Related Compounds

Compound NameStructureUnique Features
Dodecyl p-ToluenesulfonateC15H30O3SShorter alkyl chain; used in similar applications
Hexadecyl p-ToluenesulfonateC22H46O3SIntermediate chain length; different surfactant properties
Octadecyl SulfateC18H37O4SSulfate instead of sulfonate; different reactivity

The unique structure of OTS, characterized by its long hydrophobic chain combined with a sulfonate group, enhances its surfactant properties compared to shorter-chain analogs. This characteristic allows it to stabilize emulsions more effectively and interact with larger biomolecules.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying Octadecyl p-Toluenesulfonate, and how can purity be validated?

  • Synthesis : this compound (CAS 3386-32-1) is typically synthesized via esterification of p-toluenesulfonic acid with octadecanol under acidic conditions. Key parameters include temperature control (e.g., avoiding side reactions above 60°C) and stoichiometric ratios .
  • Purification : Recrystallization from non-polar solvents (e.g., hexane) is effective due to its melting point of 58°C. Solubility data (e.g., 0.977 g/cm³ density) should guide solvent selection .
  • Purity Validation : Use reversed-phase HPLC with C18 columns (e.g., Shim-pack GIS C18) and acetonitrile-water mobile phases. Compare retention times against certified standards and validate via mass spectrometry (C25H44O3S, MW 424.68) .

Q. How can this compound be effectively analyzed in complex matrices?

  • Sample Preparation : Adsorb onto C18 solid-phase extraction (SPE) columns. Acetonitrile achieves >87% extraction efficiency for hydrophobic derivatives like A-DNPH, making it ideal for elution .
  • Chromatography : Use RP-HPLC with UV detection (e.g., 254 nm). Optimize mobile phase gradients to resolve this compound from co-eluting compounds. Validate methods per NF-XP 70-210 standards .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • PPE : Wear nitrile gloves, goggles, and lab coats. Avoid skin contact, as p-toluenesulfonate derivatives can cause irritation .
  • First Aid : For skin exposure, wash immediately with water for 15+ minutes. For inhalation, move to fresh air and seek medical attention .
  • Storage : Keep in airtight containers at room temperature, away from oxidizing agents .

Advanced Research Questions

Q. How can solvent selection optimize the extraction efficiency of this compound in environmental samples?

  • Solvent Screening : Test polar aprotic solvents (e.g., acetonitrile, DMF) for elution from C18 SPE columns. Acetonitrile outperforms ethanol (87.6% vs. <70% recovery) due to its polarity and compatibility with hydrophobic interactions .
  • Method Validation : Conduct spike-and-recovery experiments in matrices like mineral water. Use internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. How does the phase behavior of this compound influence its reactivity in organic syntheses?

  • Phase Analysis : Characterize polymorphic behavior via DSC and XRD. For example, melting transitions at 58°C suggest a single crystalline phase under standard conditions .
  • Reactivity Implications : Low solubility in polar solvents (e.g., water) limits its use in aqueous reactions. Pre-dissolve in toluene or DCM for nucleophilic substitutions (e.g., tosylate displacements) .

Q. How should researchers address contradictions in reported data, such as variable extraction efficiencies or adsorption capacities?

  • Root-Cause Analysis : Investigate column packing density (e.g., 110 Å vs. 300 Å pore sizes in C18 phases) and batch-to-batch variability in SPE materials .
  • Standardization : Adopt pharmacopeial guidelines (e.g., USP L1 for C18 columns) and cross-validate methods using certified reference materials .

Q. Methodological Tables

Table 1. Solvent Efficiency for this compound Extraction

SolventExtraction Efficiency (%)Key PropertyReference
Acetonitrile87.6High polarity, low viscosity
Ethanol65.2High viscosity
Hexane42.1Non-polar

Table 2. HPLC Method Parameters for Purity Analysis

Column TypeMobile PhaseFlow Rate (mL/min)Detection (nm)Retention Time (min)Reference
C18Acetonitrile:H₂O (70:30)1.025412.3
C8Methanol:H₂O (80:20)1.22549.8

Properties

IUPAC Name

octadecyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H44O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-28-29(26,27)25-21-19-24(2)20-22-25/h19-22H,3-18,23H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSBVVGANRHKEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H44O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80281870
Record name Octadecyl p-Toluenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80281870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3386-32-1
Record name 3386-32-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23315
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octadecyl p-Toluenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80281870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Octadecyl p-Toluenesulfonate
Octadecyl p-Toluenesulfonate
Octadecyl p-Toluenesulfonate
Octadecyl p-Toluenesulfonate
Octadecyl p-Toluenesulfonate
Octadecyl p-Toluenesulfonate

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